molecular formula C7H9Cl2N B3363706 2-Chloro-5-ethylpyridine hydrochloride CAS No. 104801-39-0

2-Chloro-5-ethylpyridine hydrochloride

Cat. No.: B3363706
CAS No.: 104801-39-0
M. Wt: 178.06 g/mol
InChI Key: UJJZNUYMODKLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-ethylpyridine hydrochloride: is an organic compound with the molecular formula C7H9Cl2N . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethylpyridine hydrochloride typically involves the chlorination of 5-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 2-position with a chlorine atom. The reaction can be catalyzed by various agents, including copper catalysts .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethylpyridine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-ethylpyridine or 2-thio-5-ethylpyridine can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically yields partially or fully hydrogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 2-Chloro-5-ethylpyridine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It may also be investigated for its potential pharmacological properties .

Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylpyridine hydrochloride involves its interaction with specific molecular targets. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

    2-Chloropyridine: Similar in structure but lacks the ethyl group at the 5-position.

    5-Ethylpyridine: Similar but lacks the chlorine atom at the 2-position.

    2-Bromo-5-ethylpyridine: Similar but with a bromine atom instead of chlorine.

Uniqueness: 2-Chloro-5-ethylpyridine hydrochloride is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds .

Biological Activity

2-Chloro-5-ethylpyridine hydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and antiviral research. This article explores its biological properties, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the pyridine family of compounds, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of chlorine and ethyl substituents on the pyridine ring influences its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including 2-chloro-5-ethylpyridine. Research indicates that compounds with a pyridine nucleus exhibit moderate to strong activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
2-Chloro-5-ethylpyridineStaphylococcus aureus55 μg/mL
Escherichia coli56 μg/mL
Candida albicans78 μg/mL
2-Chloro-5-methylpyridineStaphylococcus aureus53 μg/mL
Escherichia coli54 μg/mL

The MIC values indicate that 2-chloro-5-ethylpyridine shows comparable efficacy to other related compounds, suggesting its potential as an antimicrobial agent .

Antiviral Activity

Pyridine derivatives have been investigated for their antiviral properties, particularly against viruses such as SARS-CoV-2. The unique structure of these compounds allows for interactions with viral proteins, potentially inhibiting viral replication.

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a recent study examining the antiviral activity of various pyridine derivatives, it was found that certain compounds exhibited notable inhibition of viral replication in vitro. The study highlighted that the presence of halogen substituents in pyridine derivatives enhances their antiviral efficacy .

The biological activity of 2-chloro-5-ethylpyridine is believed to stem from its ability to interact with microbial cell membranes and inhibit essential cellular processes. The chlorinated structure may enhance lipophilicity, allowing for better penetration into microbial cells.

Safety and Toxicology

Safety assessments are critical for evaluating the potential use of 2-chloro-5-ethylpyridine in therapeutic applications. Preliminary studies suggest that while the compound exhibits biological activity, further toxicological evaluations are necessary to establish safety profiles for human use .

Properties

IUPAC Name

2-chloro-5-ethylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-2-6-3-4-7(8)9-5-6;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJZNUYMODKLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743747
Record name 2-Chloro-5-ethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104801-39-0
Record name 2-Chloro-5-ethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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